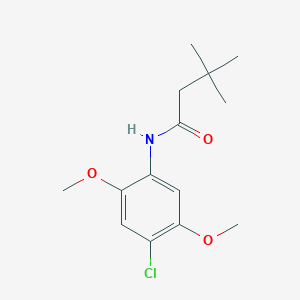

N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide often involves intricate chemical processes. For instance, the synthesis of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide involves a series of reactions, including cycloaddition of dihalocarbenes to β-chloroimines, leading to N-substituted 2,4-dichloro-3,3-dimethylbutanamides (Shinkevich et al., 2008).

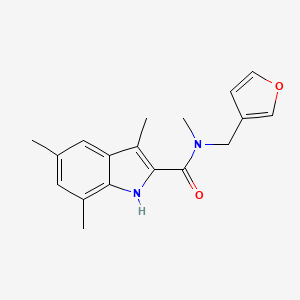

Molecular Structure Analysis

The molecular structure of compounds like this compound can be complex, with various functional groups contributing to its overall conformation. Studies on similar structures, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, reveal insights into molecular and crystal structures, including bond lengths, angles, and torsion angles (Shabir et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can result in various transformations. For example, 3-(2-chloroalkyl)-2,2-dihaloaziridines, when subjected to Lewis acids or HCl, undergo N–C bond cleavage, forming different compounds (Shinkevich et al., 2008). This highlights the reactive nature of such compounds under different conditions.

Wissenschaftliche Forschungsanwendungen

Polymerization Catalysts

New C2v- and chiral C2-symmetric olefin polymerization catalysts based on Nickel(II) and Palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties have been synthesized and structurally characterized. These compounds demonstrate significant potential in the polymerization of olefins, showcasing the applicability of related chemicals in advancing polymer science (Schmid et al., 2001).

Medicinal Chemistry

In medicinal chemistry, the body distribution of iodine-131 labeled drugs with structural components similar to N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide has been explored. These studies contribute to our understanding of drug distribution within the body, which is crucial for developing effective therapeutic agents (Braun et al., 1977).

Chemical Reactivity and Synthesis

Research into the synthesis and reactivity of 3-(2-chloroalkyl)-2,2-dihaloaziridines, which undergo transformations to produce compounds including N-substituted 2,4-dichloro-3,3-dimethylbutanamides, illustrates the broad utility of chloro- and dimethoxyphenyl components in synthetic chemistry. This work informs strategies for constructing complex molecules with potential applications in various chemical industries (Shinkevich et al., 2008).

Environmental Sensing

Research into the use of dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) as a novel ionophore in sensors for barium ions highlights the application of related compounds in environmental monitoring. This work demonstrates the potential for chemicals with dimethoxyphenyl components to contribute to the development of sensitive and selective sensors for detecting environmental pollutants (Hassan et al., 2003).

Antiviral Research

The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid illustrate the potential of compounds with similar structural features in antiviral research. These compounds have shown anti-tobacco mosaic virus activity, indicating their relevance in the development of new antiviral drugs (Chen et al., 2010).

Eigenschaften

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c1-14(2,3)8-13(17)16-10-7-11(18-4)9(15)6-12(10)19-5/h6-7H,8H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQOSQHTJUSSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)

![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)

![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)